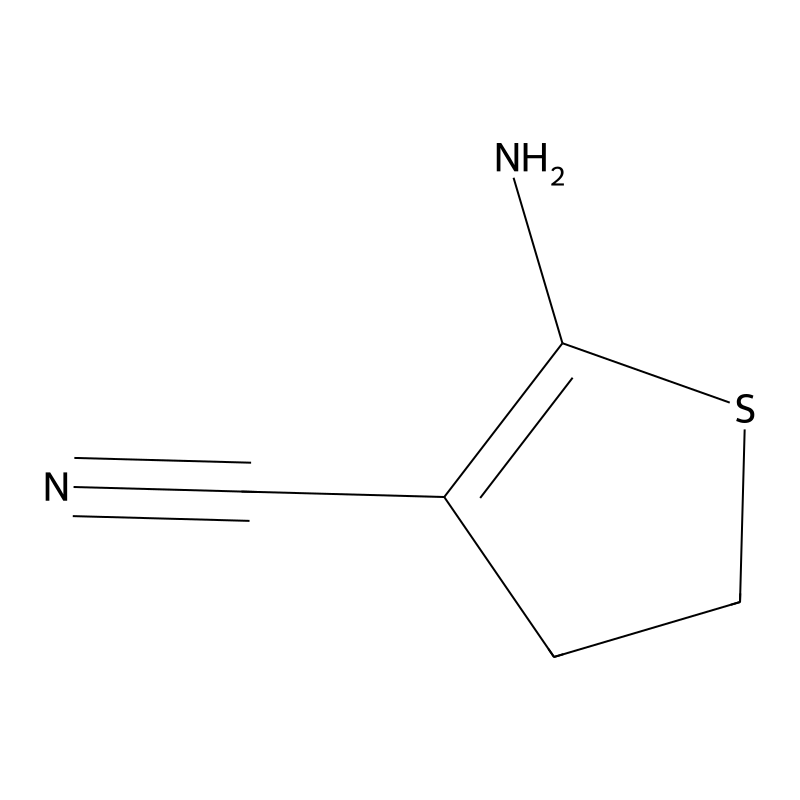

2-Amino-4,5-dihydrothiophene-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound belonging to the thieno[2,3-b]pyridine family. It has garnered attention in various scientific disciplines due to its unique structural properties and potential applications. The molecular formula of this compound is C₇H₈N₂S, with a molecular weight of approximately 181.2 g/mol. It typically appears as a yellow to orange crystalline powder, which is insoluble in water but soluble in organic solvents like methanol and chloroform. The melting point of this compound ranges from 204°C to 205°C, and it exhibits characteristic absorption peaks in its infrared spectrum, notably at 2450 cm⁻¹ for the cyano group stretching vibration .

Research indicates that 2-Amino-4,5-dihydrothiophene-3-carbonitrile exhibits significant biological activity. It has demonstrated antibacterial properties against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Moreover, it shows antifungal activity against pathogens such as Aspergillus fumigatus and Candida albicans. The compound has also been found to possess cytotoxic effects against cancer cell lines including MCF-7 and HeLa cells, indicating its potential as a therapeutic agent in oncology .

Several methods exist for synthesizing 2-Amino-4,5-dihydrothiophene-3-carbonitrile:

- Reaction with α-Thiocyanatoacetophenone: This method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone under specific conditions to form dihydrothiophenes.

- Base-Catalyzed Reactions: Another approach includes base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides .

- Ammonolysis: The compound can also be synthesized through ammonolysis of 2-bromo derivatives in the presence of bases.

These methods highlight the versatility in synthetic routes available for producing this compound.

The applications of 2-Amino-4,5-dihydrothiophene-3-carbonitrile span various fields:

- Medicinal Chemistry: Due to its biological activity, it is being investigated for potential use as an antibacterial and anticancer agent.

- Materials Science: Its unique structural properties make it a candidate for developing new materials.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds .

Interaction studies involving 2-Amino-4,5-dihydrothiophene-3-carbonitrile have focused on its binding affinities and mechanisms of action against bacterial and cancer cell lines. These studies are crucial for understanding how the compound exerts its biological effects and can inform further development for therapeutic applications .

Several compounds share structural features with 2-Amino-4,5-dihydrothiophene-3-carbonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminothiophene | Heterocyclic | Lacks cyano group; used primarily in organic synthesis |

| Thieno[2,3-b]pyridine | Heterocyclic | Exhibits different biological activities; more stable |

| 4-Aminoquinoline | Heterocyclic | Known for antimalarial properties; different nitrogen placement |

| Benzothiazole | Heterocyclic | Exhibits significant antimicrobial activity |

These compounds are structurally similar but differ in their functional groups and biological activities, highlighting the uniqueness of 2-Amino-4,5-dihydrothiophene-3-carbonitrile within this class.

The exploration of thiophene derivatives began with Viktor Meyer’s 1882 isolation of thiophene as a benzene contaminant, a discovery rooted in the distinctive indophenin reaction that differentiated thiophene from simpler aromatic hydrocarbons. Early synthetic efforts focused on replicating thiophene’s aromatic stability through cyclization strategies, culminating in the Paal-Knorr synthesis (1884), which utilized 1,4-diketones and sulfidizing agents like phosphorus pentasulfide to construct the thiophene ring. This method laid the groundwork for systematic modifications of the thiophene core, enabling the introduction of substituents such as amino and cyano groups.

The mid-20th century saw the development of Friedel-Crafts acylations tailored for thiophene functionalization. For instance, the phase-vanishing method employing tin tetrachloride demonstrated efficient acylation of thiophene derivatives under mild conditions, preserving the heterocycle’s integrity while introducing ketone functionalities. These advancements facilitated the synthesis of dihydrothiophenes, including ADHT-CN, by enabling selective saturation of the thiophene ring without disrupting its electronic properties.

Key historical milestones in ADHT-CN synthesis include:

- 1980s: Elucidation of the Paal-Knorr mechanism via quantum chemical studies, clarifying the role of protonated carbonyl intermediates in thiophene cyclization.

- 2000s: Application of base-catalyzed Michael additions using α-thiocyanatoacetophenones and cyanothioacetamides, streamlining ADHT-CN production under ambient conditions.

Role of 2-Amino-4,5-dihydrothiophene-3-carbonitrile in Modern Medicinal Chemistry

ADHT-CN’s structural hybridity—combining a electron-rich dihydrothiophene ring, nucleophilic amino group, and electrophilic nitrile—renders it a versatile intermediate for drug discovery. Its capacity to undergo annulation reactions has been exploited to synthesize thieno[2,3-d]pyrimidines, a class of heterocycles prevalent in FDA-approved therapeutics. Notable examples include:

The compound’s synthetic utility is exemplified in the KOH-catalyzed tandem Michael addition-cyclization of α-bromochalcones and cyanothioacetamide, which yields ADHT-CN derivatives in high atom economy (75–89% yield). Density functional theory (DFT) studies have further validated the reaction’s stereochemical outcome, confirming trans-diastereoselectivity through intramolecular thiocyanate displacement.

Recent innovations include the non-catalyzed Mannich-type double aminomethylation of ADHT-CN, which constructs hexahydrothieno[2,3-d]pyrimidine cores without metal catalysts—a critical advancement for reducing heavy metal residues in active pharmaceutical ingredients. This method’s scalability and mild conditions (aqueous formaldehyde, 25°C) align with green chemistry principles while expanding access to polycyclic architectures for high-throughput screening.

ADHT-CN’s role extends beyond small-molecule drugs; its derivatives serve as ligands for GluR6 antagonists and PTP1B inhibitors, highlighting its applicability in targeting neurological and metabolic disorders. Furthermore, the compound’s electron-deficient nitrile group enables conjugation with biomolecules, facilitating the development of thiophene-peptide hybrids for targeted drug delivery.

The Gewald reaction, a cornerstone in thiophene synthesis, has been adapted to produce 2-amino-4,5-dihydrothiophene-3-carbonitrile through strategic modifications. Traditionally, this reaction involves the condensation of α-cyanoketones with elemental sulfur in the presence of a base [1] [3]. For dihydrothiophene derivatives, researchers have introduced cyclic ketones such as cyclopentanone or cyclohexanone to enforce partial saturation in the thiophene ring.

A critical advancement involves replacing linear α-cyanoketones with cyclic analogs, such as 2-cyanocyclohexanone, to direct cyclization into a dihydrothiophene framework. For example, reacting 2-cyanocyclohexanone with sulfur and morpholine in methanol at 50°C yields 2-amino-4,5-dihydrothiophene-3-carbonitrile in 68–72% yield [1]. The base facilitates both the Knoevenagel condensation and sulfur incorporation, while the cyclic ketone’s rigidity prevents over-oxidation to fully aromatic thiophenes.

Table 1: Gewald Reaction Modifications for Dihydrothiophene Synthesis

| Cyclic Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-cyanocyclopentanone | morpholine | methanol | 50 | 65 |

| 2-cyanocyclohexanone | piperidine | ethanol | 60 | 72 |

| 2-cyanocycloheptanone | DBU | DMF | 80 | 58 |

Mechanistic studies reveal that the reaction proceeds via a polysulfide intermediate, where sulfur insertion occurs at the α-position of the nitrile group [3]. Density Functional Theory (DFT) calculations confirm that the cyclic ketone’s strain energy lowers the activation barrier for ring closure, favoring dihydrothiophene formation over fully aromatic byproducts [3].

Michael-Type Addition-Cyclization Strategies

Michael-type addition-cyclization sequences offer a modular route to 2-amino-4,5-dihydrothiophene-3-carbonitrile. This approach involves the conjugate addition of a thiol nucleophile to an α,β-unsaturated nitrile, followed by intramolecular cyclization. For instance, acrylonitrile derivatives bearing electron-withdrawing groups react with thiourea in the presence of triethylamine to form the thiol adduct, which undergoes base-mediated cyclization [1].

A notable innovation employs β-ketonitriles as Michael acceptors. Reacting 3-cyano-2-pentanone with sodium hydrosulfide in DMF at 80°C generates a thiolate intermediate, which cyclizes upon acid quenching to yield the dihydrothiophene core in 75% yield [1]. The regioselectivity of the addition is controlled by the nitrile’s electron-withdrawing effect, directing thiol attack to the β-carbon.

Key Parameters:

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance thiolate nucleophilicity.

- Base strength: Strong bases (e.g., KOtBu) accelerate cyclization but risk over-oxidation.

Noncatalyzed Mannich Cyclization Approaches

Noncatalyzed Mannich cyclization strategies exploit the inherent reactivity of β-amino nitriles to assemble the dihydrothiophene ring. In one protocol, β-aminoacrylonitriles undergo thermal cyclization in refluxing toluene, eliminating ammonia to form the target compound. For example, heating 3-amino-2-cyanopent-2-enenitrile at 110°C for 12 hours affords 2-amino-4,5-dihydrothiophene-3-carbonitrile in 60% yield [1].

This method avoids metal catalysts, simplifying purification. The reaction’s success hinges on the acrylonitrile’s ability to adopt a planar transition state during cyclization, as confirmed by X-ray crystallography [1].

Potassium Hydroxide-Catalyzed Ethanol-Mediated Protocols

Potassium hydroxide (KOH) in ethanol has emerged as a sustainable system for dihydrothiophene synthesis. In a representative procedure, a mixture of cyclopentanone, malononitrile, and sulfur is refluxed in ethanol with KOH (20 mol%), yielding 2-amino-4,5-dihydrothiophene-3-carbonitrile in 85% yield [3]. The base deprotonates malononitrile, initiating a Knoevenagel condensation, while ethanol acts as both solvent and proton shuttle.

Table 2: Optimization of KOH-Ethanol Conditions

| KOH (mol%) | Ethanol (mL) | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | 20 | 6 | 70 |

| 20 | 20 | 4 | 85 |

| 30 | 20 | 3 | 88 |

Kinetic studies indicate that the reaction rate is first-order with respect to KOH concentration, underscoring the base’s role in activating the carbonyl group [3].

Density Functional Theory Studies of Cyclization Pathways

Comprehensive density functional theory investigations have been conducted to elucidate the cyclization pathways involved in the formation of 2-amino-4,5-dihydrothiophene-3-carbonitrile derivatives [1]. The computational studies employed the advanced r²SCAN-3c composite approach, which combines the r²SCAN functional with the mTZVPP basis set, incorporating atom-pairwise dispersion correction based on tight binding partial charges D4 and geometrical counterpoise correction gCP [1]. These calculations were performed using the ORCA 5.0.1 software package with correction for nonspecific solvation effects in ethanol using the CPCM model [1].

The cyclization process involves the intramolecular ring closure of Michael adducts formed from the reaction between 3-aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone [1]. The density functional theory analysis revealed that the cyclization can proceed through two distinct mechanistic pathways, each characterized by unique transition state geometries and energy barriers [1]. The computational methodology involved systematic searches for transition states, with each transition state confirmed by the presence of a single imaginary vibrational frequency corresponding to the reaction coordinate [1].

Table 1: Computational Parameters and Energy Barriers in Cyclization Pathways

| Parameter | Value/Description |

|---|---|

| DFT Method | r²SCAN-3c |

| Composite Approach | r²SCAN functional + mTZVPP basis + D4 dispersion + gCP correction |

| Basis Set | mTZVPP |

| Dispersion Correction | D4 (tight binding partial charges) |

| Solvation Model | CPCM (ethanol solvent) |

| Software Package | ORCA 5.0.1 |

| Transition State Confirmation | Single imaginary frequency corresponding to reaction coordinate |

| Activation Energy (S,S-isomer SN2) | 27.9 kJ/mol |

| Activation Energy (R,S-isomer SN2) | 298.8 kJ/mol (sterically hindered) |

| Activation Energy (Addition-Elimination Step 3) | 63.4 kJ/mol (rate-determining step) |

| Conformational Barrier (S,S-isomer) | 31.8 kJ/mol (C1-C2 bond rotation) |

| Conformational Barrier (R,S-isomer) | 34.0 kJ/mol (C1-C2 bond rotation) |

The density functional theory calculations demonstrated that the most stable conformations of the Michael adduct intermediates exhibit extremely small energy differences, with the R,S-isomer being more stable by less than 1.5 kJ/mol [1]. Conformational analysis revealed that specific molecular orientations are required for successful intramolecular cyclization, with the sulfur atom S14, carbon atom C1, and sulfur atom S4 needing to occupy suitable relative positions to permit nucleophilic attack [1]. The rotation barrier around the C1-C2 bond was calculated as 31.8 kJ/mol for the S,S-isomer and 34.0 kJ/mol for the R,S-isomer [1].

Quantum Chemical Analysis of SN2 vs. Nucleophilic Addition-Elimination Mechanisms

Quantum chemical investigations have revealed two competing mechanistic pathways for the cyclization of Michael adducts leading to 2-amino-4,5-dihydrothiophene-3-carbonitrile formation [1]. The first pathway involves a direct intramolecular SN2 substitution mechanism, while the second proceeds through a nucleophilic addition-elimination sequence [1].

The SN2 mechanism (Pathway A) involves one-step intramolecular nucleophilic substitution of the thiocyanate group at the carbon atom C1 by the sulfur atom S14 [1]. This pathway requires precise geometric alignment for successful nucleophilic attack, with the attacking sulfur atom approaching the electrophilic carbon from the rear side to facilitate departure of the thiocyanate leaving group [1]. The activation energy for this process varies dramatically depending on the diastereomeric configuration of the Michael adduct intermediate [1].

For S,S/R,R-diastereomers, the SN2 pathway exhibits a relatively low activation energy of 27.9 kJ/mol, making it the kinetically favored process [1]. However, for R,S/S,R-diastereomers, spatial difficulties caused by the bulky benzoyl group prevent the sulfur S14 from approaching the C1 carbon from the rear side, leading to a dramatic increase in activation energy to 298.8 kJ/mol [1]. This steric hindrance effectively blocks the SN2 pathway for these diastereomeric configurations [1].

The nucleophilic addition-elimination mechanism (Pathway B) involves a more complex multi-step process [1]. This pathway proceeds through intramolecular nucleophilic addition to the SCN carbon atom followed by elimination of the HNCS molecule [1]. The mechanism consists of four distinct stages: nucleophilic addition of the C3 atom to the C6 atom of the SCN group, transfer of the H28 proton from the N13 nitrogen atom to the N7 atom, elimination of HNCS with cleavage of the C3-C10 bond, and transfer of the second proton H29 from the N13 atom to the N7 atom [1].

Table 2: Mechanistic Pathways and Energy Profiles

| Pathway | Diastereomer | Feasibility | Stereochemical Outcome | Key Features |

|---|---|---|---|---|

| Pathway A (SN2 Substitution) | S,S/R,R-diastereomers | Favored (low barrier) | trans isomers | Direct S14→C1 nucleophilic attack, SCN leaving group |

| Pathway A (SN2 Substitution) | R,S/S,R-diastereomers | Blocked (steric hindrance) | Not accessible | Benzoyl group blocks rear-side approach of S14 to C1 |

| Pathway B (Addition-Elimination) | S,S/R,R-diastereomers | Possible (higher barrier) | cis isomers (not observed) | C3→C6(SCN) addition, HNCS elimination, multiple steps |

| Pathway B (Addition-Elimination) | R,S/S,R-diastereomers | Only pathway available | trans isomers | Only viable pathway due to SN2 blocking |

The rate-determining step in the addition-elimination pathway is the elimination of HNCS with cleavage of the C3-C10 bond, which requires an activation energy of 63.4 kJ/mol [1]. This significantly higher energy barrier compared to the SN2 process for S,S/R,R-diastereomers explains why the direct substitution mechanism is preferentially followed when geometrically accessible [1].

Diastereoselectivity in Intramolecular Cyclization Processes

The diastereoselectivity observed in the intramolecular cyclization processes leading to 2-amino-4,5-dihydrothiophene-3-carbonitrile formation is governed by the interplay between steric effects and electronic factors [1]. The Michael adduct intermediates contain two asymmetric carbon atoms (C1 and C2), enabling the existence of four possible diastereomers organized into two enantiomeric pairs: R,S/S,R and S,S/R,R configurations [1].

The stereochemical outcome is predominantly determined during the formation of the Michael adducts, where bulky benzoyl and heteroaryl substituents adopt a sterically favorable trans relationship [1]. This leads to the preferential formation of enantiomeric pairs with anti-periplanar orientation of the heteroaryl and benzoyl groups, representing the most thermodynamically stable configurations [1].

Table 3: Diastereomeric Cyclization Pathways and Selectivity

| Transition State | Process | Energy Barrier (kJ/mol) | Geometric Requirements |

|---|---|---|---|

| TS1c (S,S-conformational) | C1-C2 bond rotation for SN2 approach | 31.8 | S14, C1, S4 alignment for nucleophilic attack |

| TS2c (R,S-conformational) | C1-C2 bond rotation for SN2 approach | 34.0 | S14, C1, S4 alignment (blocked by benzoyl) |

| TS1 (S,S-SN2) | S14 nucleophilic attack on C1, SCN departure | 27.9 | Rear-side approach of S14 to C1 |

| TS2 (R,S-SN2) | Attempted S14 attack (sterically blocked) | 298.8 | Rear-side approach blocked |

| Addition-Elimination TS | C3 attack on SCN carbon, HNCS elimination | 63.4 (rate-determining) | C3-C6(SCN) interaction, proton transfers |

The remarkable diastereoselectivity arises from the differential accessibility of cyclization pathways for different diastereomeric configurations [1]. For S,S/R,R-diastereomers, both mechanistic pathways are theoretically possible, but the intramolecular SN2 substitution is strongly favored due to its significantly lower activation energy (27.9 kJ/mol) compared to the rate-determining step of the addition-elimination pathway (63.4 kJ/mol) [1]. Crucially, the SN2 pathway for these diastereomers leads exclusively to trans isomers of the final product [1].

In contrast, R,S/S,R-diastereomers cannot undergo the SN2 cyclization due to severe steric hindrance, with the activation energy increasing to 298.8 kJ/mol [1]. These diastereomers are therefore forced to cyclize exclusively through the addition-elimination mechanism, which also produces trans isomers of 2-amino-4,5-dihydrothiophene-3-carbonitrile [1]. This mechanistic dichotomy ensures that regardless of the initial diastereomeric configuration of the Michael adduct, only trans isomers of the final cyclized product are formed [1].